molecular formula C11H9NO3 B8561910 Methyl 2-cyano-4-(2-oxoethyl)benzoate

Methyl 2-cyano-4-(2-oxoethyl)benzoate

Cat. No.: B8561910
M. Wt: 203.19 g/mol
InChI Key: UOPSJQLANAHJPL-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-(2-oxoethyl)benzoate is an ester derivative of benzoic acid with a cyano (-CN) group at the 2-position and a 2-oxoethyl (-CH₂CO-) substituent at the 4-position of the aromatic ring.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 2-cyano-4-(2-oxoethyl)benzoate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10-3-2-8(4-5-13)6-9(10)7-12/h2-3,5-6H,4H2,1H3

InChI Key

UOPSJQLANAHJPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CC=O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Cyano vs. Other Functional Groups

Methyl 2-cyano-4-(2-oxoethyl)benzoate differs from simpler benzoate esters, such as methyl benzoate (unsubstituted) or methyl 2-chlorobenzoate (2-Cl), in its electronic and steric profile. The cyano group at the 2-position is strongly electron-withdrawing, which may enhance the compound’s stability toward nucleophilic attack compared to methyl 2-methoxybenzoate (2-OCH₃), where the methoxy group is electron-donating . This electronic effect also impacts solubility; cyano-substituted benzoates are generally less polar than nitro-substituted analogs (e.g., methyl 2-nitrobenzoate) but more polar than alkyl-substituted derivatives (e.g., methyl 2-methylbenzoate) .

Table 1: Substituent Effects on Selected Benzoate Esters
Compound Substituents Molecular Weight (g/mol) Key Properties
Methyl benzoate None 136.15 Low polarity, common solvent
This compound 2-CN, 4-CH₂CO- ~235.2* High reactivity due to EWG pairing
Methyl 2-chlorobenzoate 2-Cl 170.59 Moderate polarity, used in agrochemicals
Methyl 2-nitrobenzoate 2-NO₂ 181.15 High polarity, explosive precursors

*Calculated based on structure.

Structural Analogs with 2-Oxoethyl Groups

The 2-oxoethyl group in this compound is structurally similar to phenacyl benzoate derivatives, such as 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate (). These compounds are known for their role as photo-removable protecting groups in organic synthesis . However, the presence of a cyano group in the target compound may alter its photolytic behavior compared to bromophenyl or methyl-substituted analogs.

Table 2: Comparison with 2-Oxoethyl-Substituted Benzoates
Compound Molecular Formula Molecular Weight (g/mol) Applications
This compound C₁₁H₉NO₄ ~235.2 Potential protecting group
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate C₁₆H₁₃BrO₃ 333.19 Crystal engineering, photochemistry
2-(4-Chlorophenyl)-2-oxoethyl sulfonyl benzoate C₂₃H₁₉ClO₅S 442.91 High molar mass, specialized synthesis

Toxicity and Industrial Relevance

Cyano-containing compounds often require careful handling due to possible release of toxic cyanide under harsh conditions. In contrast, denatonium benzoate (), a bittering agent, demonstrates how functional group modifications drastically alter application profiles despite structural similarities.

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